JMS-17-2 is a small molecule that acts as a potent and selective antagonist of the chemokine receptor CX3CR1. [] Chemokine receptors are involved in various cellular processes, including chemotaxis, cell adhesion, and signaling. CX3CR1, in particular, has been implicated in several diseases, including cancer and inflammatory disorders. JMS-17-2 has been primarily studied for its potential to inhibit CX3CR1 activity in pre-clinical models of breast cancer metastasis. [, , , ]
5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one, also known as JMS-17-2, is a chemical compound classified as a selective antagonist of the CX3C chemokine receptor 1. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in inhibiting metastasis in various cancers, including breast cancer and prostate cancer. The molecular formula of this compound is C25H26ClN3O, and it possesses a molecular weight of approximately 419.9 g/mol .
The synthesis of JMS-17-2 involves several key steps, starting from commercially available precursors:
These synthetic routes are crucial for producing the compound in sufficient purity and yield for further study.
JMS-17-2 undergoes various chemical reactions that are significant for its biological activity:
The mechanism of action for 5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one primarily involves its role as an antagonist to the CX3CR1 receptor. Upon binding to this receptor:
The physical and chemical properties of JMS-17-2 include:
These properties are essential for understanding how the compound behaves in biological systems and its potential formulations for therapeutic use .
5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific applications:
This synthetic small molecule represents an advanced chemokine receptor antagonist within medicinal chemistry. Characterized by a multi-ring system featuring pyrroloquinoxaline and piperidine moieties, it exhibits targeted protein-binding capabilities. Its structural complexity enables specific interactions with inflammatory and oncological targets, positioning it as a key candidate for therapeutic development.
The systematic IUPAC name 5-(3-(4-(4-Chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one precisely defines its atomic connectivity. Key components include:
The canonical SMILES representation is:O=C1C2=CC=CN2C3=C(C=CC=C3)N1CCCN4CCC(C5=CC=C(Cl)C=C5)CC4
This string encodes molecular topology, confirming the lactam carbonyl (O=C1), chloroaryl group (Cl)C=C5), and tertiary amine linkage (CCCN4) [1].
Table 1: Molecular Identity Specifications
Property | Value |
---|---|
IUPAC Name | 5-(3-(4-(4-Chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one |
CAS Registry Number | 1380392-05-1 |
Canonical SMILES | O=C1C2=CC=CN2C3=C(C=CC=C3)N1CCCN4CCC(C5=CC=C(Cl)C=C5)CC4 |
MDL Identifier | MFCD30489012 |
The molecular formula C25H26ClN3O implies elemental composition: 25 carbon, 26 hydrogen, 1 chlorine, 3 nitrogen, and 1 oxygen atom. Key mass spectrometry characteristics:
Fragmentation patterns reveal signature ions:
Table 2: Elemental Analysis and Mass Spectral Features
Parameter | Value |
---|---|
Molecular Formula | C25H26ClN3O |
Exact Mass | 419.1766 Da |
Nominal Molecular Weight | 419.95 g/mol |
Characteristic Ions | 294.08, 165.12 |
Pyrroloquinoxaline derivatives emerged as privileged scaffolds in CNS and oncology drug discovery. Key patents include:
These patents establish the compound’s mechanism: Disrupting CX3CL1-CX3CR1 signaling axis, thereby inhibiting leukocyte migration and tumor cell dissemination. Broad claims cover:
Table 3: Key Patents Covering Pyrroloquinoxaline Derivatives
Patent Number | Priority Date | Assignee | Key Claims |
---|---|---|---|
US11267817B2 | March 2018 | Unnamed Biopharma | CX3CR1 antagonists for cancer metastasis inhibition |
US20220144845A1 | November 2021 | Unnamed Biopharma | Synthetic methods; applications in atherosclerosis and neuroinflammation |
CX3CR1 (fractalkine receptor) gained prominence as a target due to its roles in:
Early CX3CR1 inhibitors suffered from poor bioavailability or off-target activity. This compound’s design overcame these limitations via:
Preclinical evidence confirms its superiority:
Table 4: Structural Features Enabling CX3CR1 Antagonism
Structural Element | Functional Role |
---|---|
4-(4-Chlorophenyl)piperidine | Targets hydrophobic subpocket of CX3CR1; chlorine enhances binding affinity |
Propyl linker | Optimal length for connecting pharmacophores without steric clash |
Pyrrolo[1,2-a]quinoxalin-4-one | Engages polar residues via H-bonding; confers metabolic oxidation resistance |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7